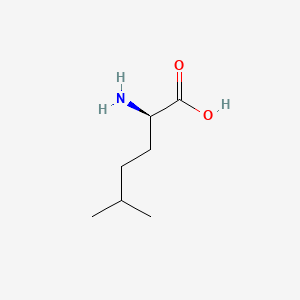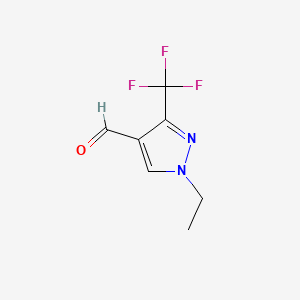
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H7F3N2O . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific method involves the Vilsmeier-Haack reaction . Another method involves the use of a pyrazole-4-carbaldehyde derivative as a starting material for the preparation of new pyrazole derivatives .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring structure made up of two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .Aplicaciones Científicas De Investigación
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, including structures similar to 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, have been extensively studied for their anti-inflammatory and antibacterial properties. Their activity is significantly influenced by the position of the trifluoromethyl group on the pyrazole nucleus, which suggests potential avenues for the design of novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Heterocyclic Synthesis
Pyrazole derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. The literature discusses the versatility of pyrazole-based compounds in constructing complex heterocyclic structures, which are of interest in developing pharmaceuticals and agrochemicals. The synthesis and applications of these derivatives in creating dyes and other heterocycles have been reviewed, highlighting their importance in organic synthesis (Gomaa & Ali, 2020).
Tetrahydrobenzo[b]pyrans Synthesis
Research on tetrahydrobenzo[b]pyrans, compounds of considerable pharmaceutical interest, has explored the use of pyrazole derivatives in their synthesis. The development of organocatalytic approaches for constructing tetrahydrobenzo[b]pyrans underscores the role of pyrazole-based intermediates in facilitating the synthesis of biologically active heterocycles (Kiyani, 2018).
Antioxidant Properties
Isoxazolone derivatives, closely related to pyrazole structures, exhibit significant antioxidant properties. Their synthesis from aromatic aldehydes, including those structurally related to 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, showcases the potential of pyrazole derivatives in medicinal chemistry and their application in developing antioxidants (Laroum et al., 2019).
Anticancer Agents
Pyrazoline derivatives have been identified as potent scaffolds for the development of new anticancer agents. The research indicates a wide array of synthetic strategies employed to create pyrazoline derivatives that exhibit significant biological effects, including anticancer activity. This highlights the therapeutic potential of compounds structurally related to 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde in oncology (Ray et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
1-ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWRUTVZKZAKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

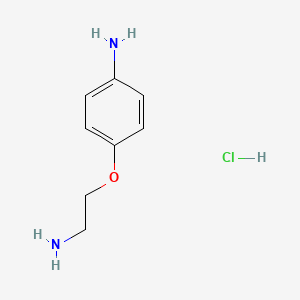
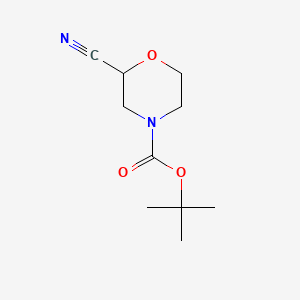
![5-Chloroimidazo[1,2-C]pyrimidine](/img/structure/B581714.png)
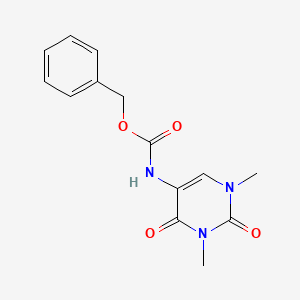
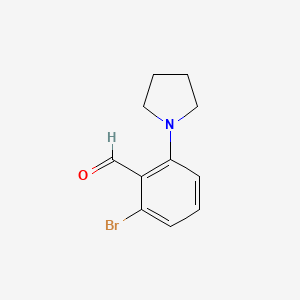
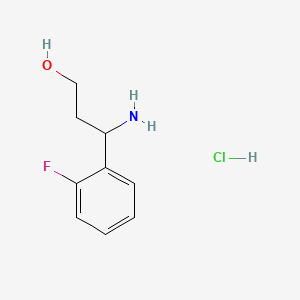
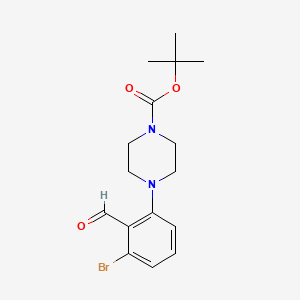

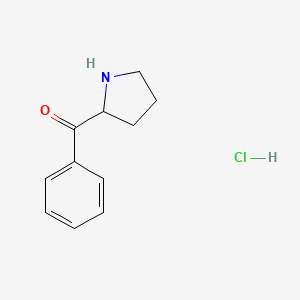
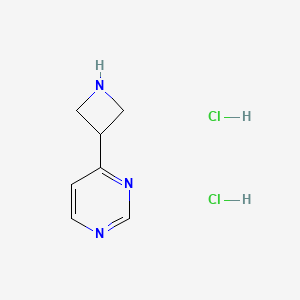
![3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B581727.png)
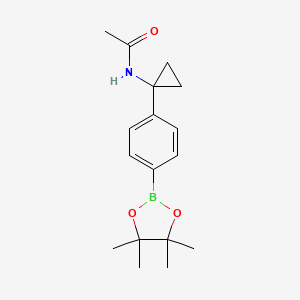
![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)
